4-(aminomethyl)-N-cyclopropylaniline
Description
Contextual Significance in Modern Organic Synthesis and Design
The N-cyclopropylaniline scaffold is a key structural element in a variety of organic compounds, valued for its unique electronic and steric properties. The cyclopropyl (B3062369) group, due to its inherent ring strain, imparts distinct reactivity and conformational rigidity. In the realm of modern organic synthesis, N-cyclopropylanilines serve as versatile building blocks. For instance, a common method for the synthesis of substituted N-cyclopropylanilines is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and cyclopropylamine (B47189). This method's robustness allows for the introduction of a wide array of substituents on the aromatic ring, paving the way for the creation of diverse chemical libraries. acs.org
The aminomethyl group, when attached to an aromatic ring, significantly influences the molecule's properties. It can act as a hydrogen bond donor and acceptor, and its basic nature allows for salt formation, which can be advantageous for the purification and formulation of active pharmaceutical ingredients. The presence of this group can also be a key site for further chemical modifications.
The combination of these two functionalities in 4-(aminomethyl)-N-cyclopropylaniline suggests its potential as a bifunctional building block in the synthesis of more complex molecules with tailored properties.
Foundational Research and Conceptual Background
The conceptual basis for the interest in this compound stems from extensive research on related N-cyclopropylaniline derivatives. These compounds have been investigated for their utility as mechanistic probes in chemical and biological systems. Upon single-electron transfer (SET) oxidation, the N-cyclopropylaniline radical cation can undergo an irreversible ring-opening of the cyclopropyl group. acs.org This characteristic makes them valuable tools for studying oxidative processes.
Furthermore, theoretical studies, such as those employing density functional theory (DFT), have been used to investigate the reactivity of N-cyclopropylaniline derivatives. For example, computational analyses have shed light on the mechanisms of N-dealkylation of related compounds like N-cyclopropyl-N-methylaniline, highlighting the influence of electronic effects on their metabolic pathways. rsc.org This foundational research provides a framework for predicting the chemical behavior and potential applications of this compound.
Scope and Academic Objectives of Research on the Compound
While specific research objectives for this compound are not explicitly detailed in the available literature, a clear academic scope can be inferred from the study of analogous compounds. Key research directions would likely include:
Development of Novel Synthetic Methodologies: Exploring efficient and stereoselective methods for the synthesis of this compound and its derivatives would be a primary objective. This could involve optimizing existing coupling strategies or developing entirely new synthetic routes.
Investigation of Physicochemical Properties: A thorough characterization of the compound's physical and chemical properties would be essential. This would include determining its solubility, pKa, and electrochemical potential, as well as acquiring detailed spectroscopic data.
Exploration of Reactivity and Mechanistic Studies: Investigating the reactivity of the aminomethyl and N-cyclopropyl groups, both independently and in concert, would provide valuable insights into the molecule's chemical behavior. This could involve studying its susceptibility to oxidation, its coordination chemistry with metals, and its participation in various organic transformations.
Evaluation of Biological Activity: Given the prevalence of the N-cyclopropylaniline and aminomethylphenyl motifs in bioactive molecules, a significant academic objective would be to screen this compound for various biological activities.
Detailed Research Findings
As of the current body of scientific literature, detailed experimental findings specifically for this compound are scarce. However, we can extrapolate potential characteristics based on the known properties of its core structures.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Basis for Prediction |
| Molecular Formula | C10H14N2 | Based on chemical structure |
| Molecular Weight | 162.23 g/mol | Based on chemical structure |
| Appearance | Likely a liquid or low-melting solid | General property of similar anilines |
| Solubility | Expected to have some aqueous solubility, particularly at acidic pH | Presence of the basic aminomethyl and amino groups |
| Basicity | Expected to be a di-basic compound | Presence of two amino groups |
Table 2: Potential Spectroscopic Data for this compound (Hypothetical)
| Spectroscopic Technique | Expected Key Features |
| 1H NMR | Signals corresponding to the aromatic protons, the benzylic protons of the aminomethyl group, the methine and methylene (B1212753) protons of the cyclopropyl group, and the N-H protons. |
| 13C NMR | Resonances for the aromatic carbons, the benzylic carbon, and the carbons of the cyclopropyl ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic). |
It is important to reiterate that the data presented in these tables are predictive and require experimental validation through the synthesis and characterization of this compound.
Structure
3D Structure
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
4-(aminomethyl)-N-cyclopropylaniline |
InChI |
InChI=1S/C10H14N2/c11-7-8-1-3-9(4-2-8)12-10-5-6-10/h1-4,10,12H,5-7,11H2 |
InChI Key |
KSVCPOPMPHOFGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=CC=C(C=C2)CN |
Origin of Product |
United States |
Synthetic Methodologies and Route Development for 4 Aminomethyl N Cyclopropylaniline
Retrosynthetic Strategies and Key Precursor Identification
Retrosynthetic analysis of 4-(aminomethyl)-N-cyclopropylaniline allows for the disconnection of the molecule into simpler, more readily available precursors. The primary bonds targeted for disconnection are the C-N bond between the aniline (B41778) ring and the cyclopropyl (B3062369) group, and the C-C bond connecting the aminomethyl group to the aromatic ring.
Key Disconnections and Precursors:
Disconnection of the N-cyclopropyl bond: This is a common strategy that leads back to a 4-(aminomethyl)aniline derivative (or a protected version) and a cyclopropylating agent. The key precursor identified through this route is often a p-substituted aniline, such as 4-bromo-(aminomethyl)benzene or a related halide, which can then undergo N-arylation.
Disconnection of the C-aminomethyl bond: This approach starts with an N-cyclopropylaniline core that is subsequently functionalized at the para-position. This identifies N-cyclopropylaniline itself as a key intermediate, which would then undergo reactions like formylation followed by reductive amination, or cyanation followed by reduction, to install the aminomethyl group.
Combined Disconnection Strategy: A more convergent approach might involve starting with a simpler para-substituted benzene (B151609), like p-bromotoluene or p-bromobenzonitrile. This allows for the sequential introduction of the nitrogen functionalities.
These strategies lead to the identification of several key precursors, as detailed in the table below.
| Retrosynthetic Strategy | Key Precursor 1 | Key Precursor 2 | Subsequent Steps |
| N-Cyclopropylation First | 4-Bromoaniline | Cyclopropylamine (B47189) | Buchwald-Hartwig amination, then formylation and reductive amination of the resulting N-cyclopropylaniline. |
| Aminomethyl Intro First | 4-Bromobenzyl bromide | Ammonia (B1221849) (or equivalent) | Amination of the benzyl (B1604629) bromide, protection of the amine, N-cyclopropylation, and deprotection. |
| Convergent Approach | p-Bromobenzonitrile | Cyclopropylamine | N-cyclopropylation followed by reduction of the nitrile group. |
Classical Synthetic Approaches
Traditional methods for synthesizing substituted anilines provide a robust foundation for the preparation of this compound. These approaches often rely on well-established reaction classes.
Amination Reactions in Arylamine Synthesis
The formation of the arylamine bond is a cornerstone of aniline synthesis. Transition-metal-catalyzed cross-coupling reactions are the most prevalent methods. researchgate.netnih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming C-N bonds. organic-chemistry.org It can be employed to couple an aryl halide (e.g., a derivative of 4-bromobenzylamine) with cyclopropylamine. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Ullmann Condensation: A classical copper-catalyzed method for N-arylation. wjpmr.com While often requiring harsher conditions than palladium-catalyzed methods, it remains a viable option for coupling aryl halides with amines. wjpmr.com
These reactions are fundamental in strategies where the aniline nitrogen is functionalized late in the synthesis.
Cyclopropylation Strategies on Nitrogen
The introduction of the cyclopropyl group onto the nitrogen atom of the aniline is a critical step. The Buchwald-Hartwig amination is particularly well-suited for this transformation. acs.orgresearchgate.net Research has demonstrated the successful Pd-catalyzed coupling of various bromobenzenes with cyclopropylamine in moderate to high yields. acs.org This method is often preferred due to its high efficiency and functional group tolerance.
| Catalyst System | Substrates | Conditions | Yield |
| Palladium(II) acetate, phosphine ligand | Aryl bromide, Cyclopropylamine | Base (e.g., NaOtBu), Toluene (B28343), Heat | 85-92% researchgate.net |
| Copper(I) Iodide, Ligand | Aryl iodide, Cyclopropylamine | Base (e.g., K2CO3), DMSO, Heat | Variable |
Reductive Amination Pathways for Aminomethyl Introduction
Reductive amination is a highly effective and widely used method for forming amines from carbonyl compounds. wikipedia.org This pathway is ideal for introducing the aminomethyl group onto the N-cyclopropylaniline scaffold. The process involves two main steps:
Imine Formation: A 4-formyl-N-cyclopropylaniline intermediate reacts with an amine source, typically ammonia or its equivalent, under mildly acidic conditions to form an imine. masterorganicchemistry.com
Reduction: The resulting imine is then reduced to the desired amine. masterorganicchemistry.com
A key advantage of this method is that it can often be performed as a one-pot reaction, which improves efficiency. wikipedia.org A variety of reducing agents can be employed, each with specific advantages.
| Reducing Agent | Characteristics |
| Sodium borohydride (B1222165) (NaBH4) | A common and cost-effective reagent, though it can also reduce the initial aldehyde if conditions are not optimized. masterorganicchemistry.com |
| Sodium cyanoborohydride (NaBH3CN) | More selective for reducing imines in the presence of aldehydes, effective under the mildly acidic conditions required for imine formation. masterorganicchemistry.comchemistrysteps.com |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) | A mild and effective reagent, often used as a less toxic alternative to NaBH3CN. masterorganicchemistry.com |
| Catalytic Hydrogenation (H2/Pd, Pt, Ni) | A clean method that produces water as the only byproduct, but may not be compatible with other reducible functional groups in the molecule. |
This two-step sequence provides a controlled way to introduce the aminomethyl group, avoiding the over-alkylation issues that can plague direct alkylation methods. masterorganicchemistry.com
Cross-Coupling Reactions for Aniline Derivatization
Cross-coupling reactions are indispensable in modern organic synthesis for constructing the carbon-carbon and carbon-heteroatom bonds necessary for complex molecules like this compound. nih.govresearchgate.net Beyond the initial C-N bond formation, these reactions can be used to build the carbon skeleton or introduce functional handles.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organohalide is a versatile method for C-C bond formation. mdpi.com For instance, a boronic ester could be installed on the aniline ring, which is then coupled with a suitable partner to build a more complex scaffold before the aminomethyl group is revealed.
Heck and Sonogashira Couplings: These reactions can be used to introduce vinyl or alkynyl groups, respectively, which can then be further transformed into the desired aminomethyl functionality through multi-step sequences.
The strategic application of various cross-coupling reactions allows for modular and flexible synthetic routes. chemrxiv.org
Modern and Sustainable Synthetic Innovations
Photoredox Catalysis: The use of visible light in conjunction with a photocatalyst offers a mild and powerful way to forge chemical bonds. nih.gov Nickel-catalyzed photoredox reactions, for example, can facilitate C-N bond formation under gentle conditions, potentially reducing the need for high temperatures and strong bases. nih.gov
Earth-Abundant Metal Catalysis: To reduce reliance on expensive and precious metals like palladium, researchers are developing catalytic systems based on more abundant metals such as copper, nickel, and iron. wjpmr.comnih.govchemrxiv.org These catalysts can often promote similar cross-coupling reactions, offering a more cost-effective and sustainable alternative.
Micellar Catalysis: Performing reactions in water using surfactants to create micellar nanoreactors is a key strategy in green chemistry. The Suzuki cross-coupling has been successfully demonstrated in aqueous micellar systems, which can enhance reaction rates and eliminate the need for volatile organic solvents. mdpi.com
One-Pot and Telescoped Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates (one-pot) or where the product of one reaction is directly fed into the next (telescoping) significantly reduces waste, solvent use, and energy consumption. wikipedia.org The reductive amination pathway is particularly amenable to a one-pot approach. wikipedia.org
By integrating these modern techniques, the synthesis of this compound can be made more efficient, economical, and environmentally benign.
Catalytic Methodologies (e.g., Palladium-catalyzed amination)
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a cornerstone for the formation of C-N bonds and are highly applicable to the synthesis of this compound. wikipedia.orglibretexts.org This reaction facilitates the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.org
For the synthesis of the target compound, a practical route would employ a commercially available starting material such as 4-bromobenzylamine, which would first undergo protection of the primary amine, for example, with a Boc group to yield N-(4-bromobenzyl)carbamic acid tert-butyl ester. This protected intermediate can then be subjected to a Buchwald-Hartwig amination with cyclopropylamine. The reaction typically involves a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate), a phosphine ligand, and a base. acs.orgresearchgate.net
The choice of ligand is critical for the efficiency of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as BrettPhos, XPhos, or SPhos have been shown to be highly effective in promoting the coupling of a wide range of amines and aryl halides. acs.orgyoutube.com The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to afford the N-arylated amine and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com Following the successful coupling, the Boc protecting group can be readily removed under acidic conditions to yield the final product, this compound.
| Parameter | Description | Relevance to Synthesis |
| Catalyst | Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., BrettPhos, XPhos). acs.orgresearchgate.net | Essential for facilitating the C-N bond formation between the aryl halide and cyclopropylamine. |
| Substrates | Protected 4-(aminomethyl)aryl halide and cyclopropylamine. | The protecting group on the aminomethyl moiety prevents side reactions. |
| Base | Typically a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu). | Facilitates the deprotonation of the amine, a key step in the catalytic cycle. |
| Solvent | Anhydrous, aprotic solvents like toluene or dioxane are commonly used. | Provides a suitable medium for the reaction to proceed efficiently. |
Photocatalytic Approaches in Amino Compound Synthesis
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and selective reaction conditions. rsc.orgresearchgate.net While a direct photocatalytic synthesis of this compound has not been reported, photocatalytic methods for the synthesis of N-aryl amines are being developed. rsc.org These methods often involve the generation of radical intermediates under visible light irradiation, which can then participate in C-N bond-forming reactions.
One potential, albeit more exploratory, photocatalytic approach could involve the dehydrogenation of an allylic amine precursor to form the N-aryl amine. rsc.orgresearchgate.net However, a more direct application to the target molecule is not immediately obvious. A more relevant photocatalytic strategy could be in the synthesis of precursors. For instance, photocatalytic methods for the reduction of nitroarenes to anilines are known and could be employed in the synthesis of aniline-containing starting materials. researchgate.net
Furthermore, photocatalytic oxidative coupling of arylamines has been demonstrated, although this typically leads to azoaromatic compounds rather than N-alkylanilines. nih.govacs.org The development of novel photocatalytic systems that can directly couple primary amines like cyclopropylamine with aryl partners remains an active area of research.
Flow Chemistry Applications
Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. newdrugapprovals.orgnih.govacs.org The synthesis of aniline derivatives and related compounds has been successfully adapted to flow chemistry systems. newdrugapprovals.orgacs.org
For the synthesis of this compound, a multi-step flow process could be envisioned. For example, the reduction of a nitroaromatic precursor to the corresponding aniline can be performed in a flow reactor using a packed-bed catalyst, such as palladium on carbon (Pd/C), with hydrogen gas. newdrugapprovals.orgmdpi.com This approach allows for safe handling of hydrogen and efficient catalyst use.
The subsequent Buchwald-Hartwig amination step could also be translated to a flow process. This would involve pumping a solution of the aryl halide, amine, catalyst, and base through a heated reactor coil. The precise control over reaction temperature and residence time afforded by flow reactors can lead to improved yields and reduced side product formation. The ability to couple reaction steps in a continuous sequence without isolating intermediates is a key advantage of flow chemistry. nih.gov
| Flow Chemistry Step | Description | Advantages |
| Nitro Reduction | Continuous hydrogenation of a nitro-precursor using a packed-bed catalyst. newdrugapprovals.orgmdpi.com | Enhanced safety in handling H₂, efficient catalyst use, high throughput. |
| C-N Coupling | Buchwald-Hartwig amination in a heated flow reactor. | Precise control of temperature and residence time, improved yield and purity. |
| Solvent Switching | In-line solvent exchange between reaction steps. nih.gov | Avoids manual workup and purification of intermediates, streamlining the process. |
Environmentally Benign Protocols and Solvent Minimization
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign protocols, often referred to as "green chemistry." This includes the use of less hazardous solvents, minimizing waste, and employing catalytic methods. tandfonline.com
In the context of synthesizing this compound, several green chemistry principles can be applied. The use of palladium-catalyzed amination itself is a step towards a greener process, as it avoids harsher, stoichiometric reagents. researchgate.net Further improvements can be made by performing the reaction in more environmentally friendly solvents. Recent research has shown that Buchwald-Hartwig aminations can be carried out in aqueous micellar solutions, using surfactants to create nanoreactors that facilitate the reaction in water. nih.govrsc.orgresearchgate.net This approach significantly reduces the reliance on volatile organic solvents.
Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields, often with reduced solvent volumes. tandfonline.com A microwave-assisted Buchwald-Hartwig amination could potentially shorten the synthesis time for the target molecule. Furthermore, catalyst systems with very low palladium loadings (in the ppm range) are being developed, which reduces the environmental impact associated with precious metal catalysts. nih.govrsc.orgresearchgate.net
Stereochemical Control in Synthesis (if applicable to chiral analogues)
The parent molecule, this compound, is achiral. However, the synthesis of chiral analogues, for instance, where a stereocenter is present on the aminomethyl group (e.g., 4-(1-aminoethyl)-N-cyclopropylaniline), would require stereochemical control.
The synthesis of such chiral analogues could be achieved through several strategies. One approach would be to start with a chiral building block, such as a chiral amino alcohol, which can be converted to the corresponding chiral aminomethyl-substituted aryl halide. This chiral starting material would then be carried through the synthetic sequence, with the stereocenter already established.
Alternatively, asymmetric synthesis methods could be employed. For example, the asymmetric hydrogenation of an appropriate imine or enamine precursor could generate the chiral amine with high enantioselectivity. acs.orgnih.gov Transition metal catalysts with chiral ligands are widely used for this purpose. acs.orgnih.gov Another strategy could involve the asymmetric addition of a nucleophile to a trifluoromethyl imine precursor, which has been shown to be an effective method for the synthesis of chiral α-trifluoromethyl amines. nih.gov
Scalability Considerations for Laboratory and Pilot Research
The scalability of a synthetic route is a crucial factor for its practical application in laboratory and pilot-scale research. The proposed synthesis of this compound via a protected intermediate and a final Buchwald-Hartwig amination step is generally considered scalable.
The protection of the aminomethyl group using a Boc group is a robust and scalable reaction. The Buchwald-Hartwig amination has also been demonstrated to be scalable, although the cost of the palladium catalyst and ligand can be a consideration for large-scale synthesis. researchgate.net The use of highly active catalysts with low loadings can mitigate this issue. nih.govrsc.orgresearchgate.net
Reactivity Profiles and Mechanistic Investigations of 4 Aminomethyl N Cyclopropylaniline
Cyclopropane (B1198618) Ring Reactivity
The three-membered cyclopropane ring is a source of considerable ring strain, estimated at approximately 28 kcal/mol. acs.org This inherent strain energy is a principal driving force for reactions that lead to the opening of the ring, a process that can be initiated through radical, acid-catalyzed, or electrophilic pathways.
The N-cyclopropylaniline (CPA) moiety is a well-established probe for single-electron transfer (SET) processes due to the rapid and irreversible ring-opening that follows the formation of its radical cation. acs.orgresearchgate.net This reactivity is a cornerstone of its mechanistic utility in chemical and biological systems.
The process is initiated by a one-electron oxidation of the aniline (B41778) nitrogen, which can be achieved through methods such as photoredox catalysis or electrochemistry, to form the corresponding nitrogen radical cation (CPA•+). rsc.orgnih.gov This intermediate is short-lived and rapidly undergoes a spontaneous ring-opening of the cyclopropyl (B3062369) group. acs.orgresearchgate.net This step is irreversible and is driven by the thermodynamic benefit of releasing the inherent strain energy of the three-membered ring. acs.org The ring-opening results in the formation of a more stable iminium distonic radical cation, where the radical and cationic charges are separated. acs.org
This ring-opening is a very fast process, with rate constants that can effectively outcompete other potential pathways for the radical cation, such as back electron transfer (BET) or quenching by antioxidants. acs.org The lifetime of the initial radical cation is therefore dictated by the rate of this cyclopropyl ring-opening. acs.org For instance, studies on N-cyclopropylaniline and its analogs have measured radical cation lifetimes in the range of 140 to 580 nanoseconds. researchgate.net
The resulting distonic radical cation is a versatile intermediate that can engage in various downstream chemical reactions, such as intermolecular [3+2] annulations with alkenes to form five-membered carbocycles. rsc.orgrsc.org
The cyclopropane ring in structures related to 4-(aminomethyl)-N-cyclopropylaniline is susceptible to cleavage under acidic conditions. researchgate.netrsc.org This type of reaction is well-documented for cyclopropane rings, particularly when adjacent to a group that can stabilize a positive charge. The mechanism typically involves the protonation of the cyclopropane ring by a strong acid. This protonation weakens the C-C bonds of the ring, making it vulnerable to nucleophilic attack.
The subsequent ring-opening can proceed via an SN1 or SN2-type mechanism. In an SN1-type pathway, the protonated cyclopropane opens to form a secondary or tertiary carbocation, which is then trapped by a nucleophile. In an SN2-type pathway, a nucleophile directly attacks one of the carbon atoms of the protonated ring, leading to concerted ring cleavage. The regioselectivity of the cleavage is influenced by the substitution pattern on the cyclopropane ring and the ability of adjacent functional groups to stabilize the developing positive charge. For N-cyclopropylanilines, the nitrogen atom can stabilize an adjacent carbocation through resonance, influencing the outcome of the ring-opening reaction.
Activation of the cyclopropane ring by electrophiles, particularly Lewis acids, can initiate ring-opening and subsequent rearrangements. uni-regensburg.de In donor-acceptor (D-A) cyclopropanes, Lewis acid activation of an acceptor group facilitates the cleavage of the bond between the donor-substituted carbon and an adjacent carbon, often proceeding through an S_N1-type ring opening to generate a cationic intermediate. uni-regensburg.de
For N-cyclopropyl-substituted compounds, the formation of a cationic center on the nitrogen atom or an adjacent carbon can trigger complex rearrangements. Computational and experimental studies on related N-cyclopropyl nitrenium ions have shown that several low-barrier reaction pathways are possible. chemrxiv.org These include:
Cyclopropyl Ring Expansion: A 1,2-shift of a cyclopropyl CH2 group to the cationic center can occur, leading to the formation of a strained, four-membered azetium ion. This intermediate can then be trapped by nucleophiles. chemrxiv.org
Ethylene (B1197577) Elimination: The cyclopropyl group can fragment, eliminating ethylene and forming an isonitrilium ion. chemrxiv.org
Wagner-Meerwein Type Rearrangements: If a carbocation is formed on a carbon adjacent to the cyclopropane ring, a classic Wagner-Meerwein rearrangement can occur, where a bond from the cyclopropane ring migrates to the cationic center. This results in a ring-opened structure.
The specific pathway followed depends on the stability of the intermediates and the reaction conditions, including the solvent and the nature of the electrophile. chemrxiv.org
Aromatic Amine Reactivity
The aniline portion of the molecule dictates its reactivity towards electrophiles and its behavior under oxidative conditions.
The aniline ring in this compound is highly activated towards electrophilic aromatic substitution (S_EAr). wikipedia.org This is due to the presence of two electron-donating groups: the N-cyclopropylamino group and the p-aminomethyl group. Both substituents are activating and act as ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. wikipedia.org
In this specific molecule, the N-cyclopropylamino and aminomethyl groups are situated para to each other. Consequently, the para position relative to each group is already occupied. Therefore, electrophilic attack will be directed to the unoccupied positions ortho to the stronger activating group, which is the N-cyclopropylamino group. The nitrogen atom of this group can effectively stabilize the cationic intermediate (the sigma complex or arenium ion) formed during the substitution through resonance, significantly enhancing the reaction rate compared to benzene (B151609). wikipedia.orglibretexts.org The expected substitution pattern would therefore be at the carbons C2 and C6 of the aniline ring.
The aromatic amine is readily oxidized, typically via a single-electron transfer (SET) mechanism, to form a nitrogen-centered radical cation. acs.org This process is a key initial step that enables the subsequent reactivity of the cyclopropane ring, as discussed in section 3.1.1. rsc.orgnih.gov The oxidation can be initiated by various means, including photochemical sensitization, electrochemical oxidation at an anode, or reaction with chemical oxidants. acs.orgrsc.org
Anilines are particularly susceptible to this type of one-electron oxidation. researchgate.net The formation of the radical cation is often the rate-determining step in oxidative transformations. Bimolecular rate constants for the oxidation of N-cyclopropylaniline analogs by triplet-state photosensitizers are typically very high, in the range of ~9 x 10⁸ to 4 x 10⁹ M⁻¹s⁻¹. researchgate.net
Once formed, this radical cation is the pivotal intermediate that undergoes the rapid and irreversible ring-opening of the cyclopropyl group, demonstrating the intimate connection between the reactivity of the aromatic amine and the cyclopropane ring. acs.orgnih.gov
Nitrosation Reactions and N-Cleavage Events
The nitrosation of N,N-dialkyl aromatic amines, such as this compound, presents a complex reaction with multiple potential outcomes. Studies on analogous N-cyclopropyl-N-alkylanilines have provided significant mechanistic insights. When treated with nitrous acid, these compounds undergo a rapid reaction characterized by the specific cleavage of the cyclopropyl group from the nitrogen atom, yielding the corresponding N-alkyl-N-nitrosoaniline. acs.orgnih.gov This selective N-dealkylation is noteworthy because it suggests a mechanism that goes beyond simple acid-catalyzed hydrolysis.
The prevailing mechanism involves the initial formation of an amine radical cation. acs.orgnih.gov This intermediate is then prone to rapid opening of the high-strain cyclopropane ring. This ring-opening process is thermodynamically favorable due to the release of approximately 28 kcal/mol of strain energy. The resulting structure is an iminium ion with a carbon-centered radical. This reactive intermediate can then either combine with nitric oxide (NO) or undergo further oxidation to form the final products.
This mechanistic pathway is supported by the nature of the products observed in related reactions. For instance, the reaction of 4-chloro-N-2-phenylcyclopropyl-N-methylaniline with nitrous acid yielded 4-chloro-N-methyl-N-nitrosoaniline, cinnamaldehyde, and other products derived from the opened cyclopropane ring. acs.orgnih.gov The specific cleavage of the cyclopropyl group, irrespective of the nature of the other alkyl substituent (e.g., methyl, ethyl, isopropyl, benzyl), further reinforces the proposed radical cation mechanism. acs.orgnih.gov
The utilization of N-cyclopropylanilines as probes has been instrumental in understanding the oxidative properties of various agents. The irreversible ring-opening following a single-electron oxidation serves as a reliable indicator of such a mechanism. researchgate.netacs.org
Aminomethyl Group Transformations
The primary amine of the aminomethyl group in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. chemguide.co.uk This characteristic allows it to participate in a variety of chemical transformations by attacking electron-deficient centers. quora.com The nucleophilicity of this primary amine is a key factor in its reactivity profile.
In general, amines are effective nucleophiles in reactions with various electrophiles. chemguide.co.uk The reactivity of the primary amine in this compound is influenced by the electronic properties of the substituted aniline ring. The N-cyclopropyl group and the aminomethyl group itself can modulate the electron density on the aromatic ring and, consequently, the basicity and nucleophilicity of the primary amine.
Mannich-Type Reactions and Related Condensations
The primary amine of the aminomethyl group is a suitable component for Mannich-type reactions. The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. nih.gov In this context, this compound can act as the amine component.
The reaction typically proceeds through the formation of an iminium ion from the reaction of the amine and the aldehyde. This electrophilic iminium ion then reacts with a carbon nucleophile (the active hydrogen compound) to form the final aminomethylated product. The versatility of the Mannich reaction allows for the synthesis of a wide array of compounds by varying the aldehyde and the active hydrogen-containing substrate. mdpi.com
The aminomethyl group can also participate in other condensation reactions. For example, it can react with carbonyl compounds to form Schiff bases (imines), which are versatile intermediates in organic synthesis.
Derivatization via N-Alkylation and Acylation
The primary amine of the aminomethyl group can be readily derivatized through N-alkylation and N-acylation reactions.
N-Alkylation: This involves the reaction of the amine with an alkylating agent, such as an alkyl halide, to form a secondary or tertiary amine. nih.gov The reaction proceeds via nucleophilic substitution, where the amine's lone pair attacks the electrophilic carbon of the alkylating agent. The degree of alkylation can often be controlled by the stoichiometry of the reactants and the reaction conditions. Modern methods for N-alkylation also include the use of alcohols as alkylating agents in the presence of a catalyst, offering a more environmentally friendly approach. organic-chemistry.orgnih.gov
N-Acylation: This is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. chemguide.co.uk This reaction is typically very rapid and exothermic. The resulting amide is a stable functional group with different chemical properties compared to the original amine. Acylation can be used to protect the amino group or to introduce new functional moieties into the molecule.
Regioselectivity and Chemoselectivity in Complex Reactions
The structure of this compound presents multiple reactive sites, leading to considerations of regioselectivity and chemoselectivity in its reactions.
Regioselectivity: In electrophilic aromatic substitution reactions, the substituents on the aniline ring direct the incoming electrophile to specific positions (ortho, meta, or para). The N-cyclopropylamino group and the aminomethyl group are both activating, ortho-, para-directing groups. youtube.com Therefore, electrophilic attack will preferentially occur at the positions ortho and para to these groups. The interplay between these two groups will determine the final substitution pattern.
Chemoselectivity: With multiple nucleophilic centers—the secondary amine of the N-cyclopropyl group, the primary amine of the aminomethyl group, and the electron-rich aromatic ring—chemoselectivity becomes a critical aspect of its reactivity. For instance, in reactions with an electrophile, the relative nucleophilicity of these sites will determine which one reacts preferentially. The primary amine is generally more nucleophilic than the secondary aniline nitrogen due to the delocalization of the lone pair of the aniline nitrogen into the aromatic ring. This difference in reactivity can be exploited to achieve selective transformations. For example, under certain conditions, it might be possible to selectively acylate or alkylate the primary amine without affecting the secondary amine or the aromatic ring.
Kinetic and Thermodynamic Aspects of Reactions
The outcome of chemical reactions involving this compound can be governed by either kinetic or thermodynamic control. libretexts.org
Kinetic Control: Under kinetic control, the major product is the one that is formed the fastest. This usually corresponds to the reaction pathway with the lowest activation energy. libretexts.org For example, in electrophilic aromatic substitution, the initial site of attack might be determined by the most rapid formation of a stable carbocation intermediate.
Thermodynamic Control: Under thermodynamic control, the reaction is reversible, and the major product is the most stable one. libretexts.org This is typically achieved at higher temperatures, which provide enough energy to overcome the activation barriers for both the forward and reverse reactions, allowing an equilibrium to be established. libretexts.org The product distribution will then reflect the relative thermodynamic stabilities of the possible products.
The study of reaction kinetics can provide valuable information about the reaction mechanism, including the rate-determining step and the influence of various parameters on the reaction rate. Thermodynamic studies can help in understanding the relative stabilities of reactants, intermediates, and products, and in predicting the position of chemical equilibrium. researchgate.netmdpi.comekb.egmdpi.com
Elucidation of Reaction Pathways through Experimental and Computational Methods
The reactivity of this compound is fundamentally shaped by the intricate interplay between the aniline nitrogen, the strained cyclopropyl ring, and the aminomethyl substituent on the phenyl ring. Mechanistic investigations, supported by both experimental observations and computational modeling of related N-cyclopropylaniline systems, have revealed a predominant reaction pathway involving the electronic activation of the nitrogen atom.
A key feature of the reactivity of N-cyclopropylanilines is the susceptibility of the cyclopropyl group to ring-opening reactions, particularly under oxidative conditions. nih.govmcneill-group.org This reactivity is a direct consequence of the inherent strain in the three-membered ring and the ability of the nitrogen atom to stabilize radical cation intermediates.
Experimental studies on N-alkyl-N-cyclopropylanilines, for instance, have provided significant insights into their behavior in the presence of reagents like nitrous acid. nih.govresearchgate.net These investigations consistently show a selective cleavage of the cyclopropyl group from the nitrogen atom. This process is initiated by the formation of an amine radical cation. nih.gov The subsequent rapid opening of the cyclopropyl ring leads to the formation of an iminium ion with a carbon-centered radical. This intermediate can then react further, for example, by combining with nitric oxide or undergoing further oxidation. nih.gov
The general mechanism, elucidated through studies on analogous compounds, can be depicted as follows:
Formation of the Amine Radical Cation: The initial step in many reactions of N-cyclopropylanilines is a single-electron transfer (SET) from the nitrogen atom, leading to the formation of an amine radical cation. This can be initiated by chemical oxidants, electrochemical methods, or photosensitizers. mcneill-group.orgresearchgate.net The presence of the electron-donating aminomethyl group at the para position of this compound is expected to facilitate this step by increasing the electron density on the aniline ring system, thereby lowering the oxidation potential.
Cyclopropyl Ring Opening: The high ring strain of the cyclopropyl group makes the radical cation intermediate susceptible to rapid and irreversible ring opening. researchgate.net This process is thermodynamically favorable and results in the formation of a more stable, delocalized radical species.
Formation of Iminium Ion and Subsequent Reactions: The ring-opened intermediate can be described as an iminium ion with a distal carbon-centered radical. This highly reactive species can then undergo a variety of subsequent reactions, including nucleophilic attack, radical coupling, or further oxidation, leading to a range of potential products.
While specific experimental data for this compound is not extensively available in the public domain, the reactivity of closely related compounds provides a strong basis for predicting its behavior. For example, the reaction of 4-chloro-N-2-phenylcyclopropyl-N-methylaniline with nitrous acid yielded a variety of products resulting from the cleavage of the cyclopropyl ring. nih.gov
Table 1: Representative Product Distribution in the Nitrosation of a Substituted N-Cyclopropylaniline Derivative nih.gov
| Product | Yield (%) |
| 4-chloro-N-methyl-N-nitrosoaniline | 76 |
| cinnamaldehyde | 55 |
| 3-phenyl-5-hydroxyisoxazoline | 26 |
| 5-(N-4-chlorophenylmethylamino)-3-phenylisoxazoline | 8 |
This table is illustrative of the types of products that can be formed from the ring-opening of the cyclopropyl group in a related system.
Computational studies on similar systems have corroborated these experimental findings, providing a deeper understanding of the energetics and transition states involved in the reaction pathways. chemrxiv.org Density Functional Theory (DFT) calculations, for instance, can be used to model the structure of the radical cation, calculate the energy barrier for cyclopropyl ring opening, and predict the relative stability of various intermediates and products. These computational approaches are invaluable for elucidating mechanisms that are difficult to probe experimentally. sapub.orgnih.govnih.gov
The aminomethyl group in this compound introduces an additional layer of complexity and potential reactivity. This functional group can itself participate in reactions, for example, by acting as a nucleophile or by being susceptible to oxidation. The interplay between the reactivity of the N-cyclopropyl aniline core and the aminomethyl substituent would be a key area for further experimental and computational investigation.
Furthermore, N-cyclopropylanilines are known to be important precursors in the synthesis of quinoline (B57606) derivatives, which are a class of heterocyclic compounds with significant biological and pharmaceutical applications. nih.govnih.govrsc.org The reaction typically involves the cyclization of the aniline derivative under appropriate conditions. The specific reaction pathways and the efficiency of such syntheses would be influenced by the nature and position of substituents on the aniline ring.
No Specific Computational and Theoretical Chemistry Studies Found for this compound
Despite a thorough search for scientific literature, no specific computational and theoretical chemistry studies focusing on the compound This compound were identified. The search included quantum chemical calculations (such as DFT and Ab initio methods), molecular dynamics and conformational analysis, reaction pathway modeling, and the effects of solvents on its structure and reactivity.
While there is a considerable body of research on related aniline derivatives and the application of computational methods in chemistry, the specific quantitative data and detailed research findings required to populate the requested article outline for this compound are not available in the reviewed literature. This includes the absence of published data on its electronic structure, frontier molecular orbitals, charge distribution, conformational analysis, potential reaction pathways, and transition states.
General insights can be drawn from studies on analogous compounds such as N-cyclopropylanilines and other substituted anilines. For instance, research on N-cyclopropylanilines suggests that the cyclopropyl group can be susceptible to ring-opening upon oxidation, a process that can be modeled computationally. researchgate.net Similarly, extensive computational work on various aniline derivatives provides a framework for how substituents affect electronic properties, molecular electrostatic potentials, and reactivity. mdpi.comresearchgate.netechemcom.com Studies on solvent effects on anilines also indicate that the surrounding medium can significantly influence their structure and electronic transitions. synchrotron-soleil.frresearchgate.netnih.gov
However, without specific calculations performed on this compound, any discussion would remain speculative and would not meet the requirement for scientifically accurate and detailed findings for the target molecule. Constructing the requested data tables for electronic properties, conformational energies, or reaction barriers is not possible without access to dedicated computational studies.
Therefore, the article on the "Computational and Theoretical Chemistry Studies on this compound" as outlined cannot be generated at this time due to the lack of specific research on this compound.
Computational and Theoretical Chemistry Studies on 4 Aminomethyl N Cyclopropylaniline
Prediction of Spectroscopic Parameters from Theoretical Models
This section would typically involve the use of quantum chemical calculations to predict various spectroscopic data, such as:
¹H and ¹³C NMR Chemical Shifts: Theoretical calculations can predict the nuclear magnetic resonance shielding tensors, which are then converted into chemical shifts. These predicted values are often compared with experimental data to confirm molecular structures.
Infrared (IR) and Raman Frequencies: Computational methods can calculate the vibrational modes of a molecule, which correspond to the peaks observed in IR and Raman spectra. This allows for the assignment of specific vibrational frequencies to the stretching and bending of bonds within the molecule.
UV-Vis Absorption Spectra: Time-dependent DFT (TD-DFT) is a common method used to predict the electronic transitions of a molecule, which determine its UV-Vis absorption spectrum. This provides insights into the molecule's color and its behavior when exposed to ultraviolet or visible light.
Reactivity Indices and Chemical Potential Analysis
This subsection would focus on the use of conceptual DFT to understand the chemical reactivity of the molecule. Key parameters include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
Chemical Potential (μ): This parameter measures the tendency of electrons to escape from a system.
Global Hardness (η) and Softness (S): These indices describe the resistance of a molecule to change its electron configuration.
Electronegativity (χ): This is a measure of an atom's ability to attract shared electrons in a chemical bond.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.
Molecular Electrostatic Potential (MEP) Maps: These visual representations show the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting sites of chemical reactions.
Derivatives, Analogues, and Complex Scaffold Modifications of 4 Aminomethyl N Cyclopropylaniline
Synthesis of Substituted Aromatic Analogues
The aromatic core of 4-(aminomethyl)-N-cyclopropylaniline is amenable to substitution, allowing for the modulation of its electronic and steric properties. Standard electrophilic aromatic substitution reactions can be employed, although the directing effects of the N-cyclopropylamino and aminomethyl substituents must be considered. Both groups are activating and ortho-, para-directing. Given that the para-position is already substituted, electrophilic attack is expected to occur at the positions ortho to the N-cyclopropylamino group (C2 and C6) or ortho to the aminomethyl group (C3 and C5).
Halogenated analogues, for instance, can be synthesized through direct halogenation. The synthesis of halogen-substituted 4-aminoquinolines, a related class of compounds, has been achieved by diazotization of the aminoquinoline followed by coupling reactions, a strategy that could be adapted for N-cyclopropylaniline derivatives. nih.gov
Table 1: Potential Aromatic Substitution Reactions
| Reaction Type | Typical Reagents | Potential Product | Reference Principle |
|---|---|---|---|
| Halogenation (Bromination) | Br₂, FeBr₃ | Bromo-substituted analogue | nih.gov |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted analogue | General electrophilic aromatic substitution |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl-substituted analogue | General electrophilic aromatic substitution |
Functionalization and Derivatization of the Aminomethyl Moiety
The primary amine of the aminomethyl group is a key site for functionalization, offering a straightforward handle for introducing a wide array of substituents through N-alkylation and N-acylation reactions.
N-Alkylation: Selective mono-alkylation of primary amines can be achieved using various methods. One approach involves reacting the amine with an alkyl halide. To prevent over-alkylation, strategies such as using the amine hydrobromide salt in combination with a base can be employed to control the deprotonation and subsequent reaction of the primary amine. rsc.org Gold clusters supported on porous coordination polymers have also been shown to catalyze the one-pot N-alkylation of primary amines with alcohols, proceeding through a sequential oxidation/hydrogenation mechanism. d-nb.info Visible-light-induced methods without the need for metallic catalysts also provide a green alternative for N-alkylation of anilines. nih.gov
N-Acylation (Amide Bond Formation): The aminomethyl group readily reacts with carboxylic acids and their derivatives to form stable amide bonds. This transformation is fundamental in medicinal chemistry. For challenging couplings, such as those involving electron-deficient amines or sterically hindered substrates, various activating agents are employed. A common and effective protocol involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP), often with a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt), to facilitate the coupling. nih.gov Other protocols have been developed for particularly difficult amide bond formations, including the in situ generation of acyl fluorides which then react with the amine at elevated temperatures. rsc.orgnih.gov
Table 2: Derivatization of the Aminomethyl Moiety
| Reaction | Reagents | Product Functional Group | Reference Principle |
|---|---|---|---|
| N-Alkylation | Alkyl Halide, Base | Secondary Amine | rsc.orgd-nb.info |
| N-Acylation | Carboxylic Acid, EDC, DMAP, HOBt | Amide | nih.gov |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary/Tertiary Amine | General synthetic method |
Cyclopropane (B1198618) Ring Modifications and Transformations into Larger Rings
The cyclopropyl (B3062369) group attached to the aniline (B41778) nitrogen is not merely a passive substituent; its inherent ring strain (∼28 kcal/mol) makes it susceptible to unique chemical transformations, particularly ring-opening reactions. acs.org
Ring-Opening Reactions: The ring-opening of N-cyclopropylanilines is often initiated by a one-electron oxidation to form a nitrogen radical cation. acs.orgnih.gov This intermediate undergoes a rapid and irreversible cleavage of the cyclopropane ring to form a more stable iminium distonic radical cation. acs.org This process is energetically favorable due to the release of ring strain. acs.org The resulting reactive intermediate can then engage in downstream chemical reactions. For example, in the presence of nitrous acid, N-cyclopropyl-N-alkylanilines undergo selective cleavage of the cyclopropyl group from the nitrogen, leading to the formation of N-alkyl-N-nitrosoanilines and products derived from the opened three-carbon chain. nih.gov Such ring-opening reactions can be initiated through various means, including chemical, electrochemical, or photochemical methods. nih.govnih.gov
Transformations into Larger Rings: While direct ring expansion of the N-cyclopropyl group in this compound into a larger ring like a cyclobutane (B1203170) has not been specifically detailed, related transformations in other systems suggest its feasibility. For instance, Rh(II)-catalyzed reactions of cyclopropyl N-tosylhydrazones can lead to the formation of cyclobutenes through a ring expansion mechanism involving a rhodium carbene intermediate. organic-chemistry.org Furthermore, electrochemical methods have been developed for the regioselective ring expansion of cyclobutanols to 1-tetralones, demonstrating that four-membered rings can be further expanded. researchgate.net These methodologies highlight the potential for transforming the cyclopropane ring of N-cyclopropylaniline derivatives into larger, more complex carbocyclic systems under appropriate reaction conditions. nih.gov
Formation of Heterocyclic Scaffolds Incorporating the Core Structure
The bifunctional nature of this compound, possessing two distinct nitrogen centers and an aromatic ring, makes it a valuable precursor for the synthesis of complex heterocyclic scaffolds such as quinazolines and benzimidazoles. nih.govrsc.orgnih.gov
Quinazoline (B50416) Synthesis: Quinazolines are a class of bicyclic heterocycles with a broad range of biological activities. nih.govnih.gov Various synthetic routes exist for their construction. One common strategy involves the cyclocondensation of an anthranilic acid derivative (or related ortho-substituted aniline) with a one-carbon source. While the starting compound is a para-substituted aniline, intramolecular cyclization strategies could potentially be devised. For example, palladium-catalyzed three-component reactions of 2-aminobenzonitriles, aldehydes, and arylboronic acids provide a versatile route to diverse quinazoline structures. organic-chemistry.org Microwave-assisted synthesis has also emerged as an efficient method for preparing quinazolines from precursors like 2-aminobenzophenones and aldehydes. nih.govfrontiersin.org
Benzimidazole (B57391) Synthesis: Benzimidazoles are another privileged heterocyclic motif in medicinal chemistry. rsc.orgnih.gov The most common synthetic approach is the condensation of an ortho-phenylenediamine with an aldehyde or carboxylic acid. nih.gov By analogy, if the core structure of this compound were modified to include an additional amino group ortho to the existing N-cyclopropylamino group, it would become a direct precursor for benzimidazole synthesis. The choice of catalyst and reaction conditions, such as the use of specific bases, can influence the outcome and selectivity in reactions leading to benzimidazoles versus other heterocyclic systems like indazoles. organic-chemistry.org
Multi-Component Reactions (MCRs) Utilizing the Compound as a Building Block
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.gov The primary amine of the aminomethyl group in this compound makes it an ideal component for certain MCRs.
Ugi Four-Component Reaction (U-4CR): The Ugi reaction is a well-known MCR that combines an aldehyde (or ketone), a primary amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide. nih.govwikipedia.org The aminomethyl group of this compound can serve as the primary amine component in this reaction.
The general mechanism involves the initial formation of an imine from the amine and the carbonyl compound. This imine is then attacked by the isocyanide, followed by the addition of the carboxylate anion and a final Mumm rearrangement to yield the stable bis-amide product. wikipedia.org By employing this compound in a U-4CR, a highly complex molecule incorporating the N-cyclopropylaniline scaffold can be assembled in a single, efficient step. The diversity of commercially available aldehydes, carboxylic acids, and isocyanides allows for the creation of large libraries of complex derivatives based on this core structure. researchgate.netnih.gov Other MCRs, such as those involving cyclopropylamines to form cyclopentylamines, also highlight the utility of these strained rings in building complex scaffolds. rsc.org
Advanced Spectroscopic and Analytical Research Techniques for 4 Aminomethyl N Cyclopropylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution and, with specific methods, in the solid state. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR can map out the carbon-hydrogen framework and reveal subtle details about the molecule's conformation and electronic environment.
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in 4-(aminomethyl)-N-cyclopropylaniline. The chemical shift (δ), signal multiplicity (splitting pattern), and integration (proton count) are used to assemble the structural fragments of the molecule.
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the aminomethyl (-CH₂NH₂) protons, the cyclopropyl (B3062369) protons, and the amine (N-H) protons. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring would typically appear as two distinct doublets (an AA'BB' system), reflecting their coupling to adjacent protons. The aminomethyl protons would likely appear as a singlet, while the cyclopropyl protons would exhibit more complex multiplets due to coupling between themselves and the N-H proton.
¹³C NMR: The carbon spectrum provides a count of the unique carbon environments. For this compound, one would expect to see signals corresponding to the four distinct aromatic carbons (two substituted and two unsubstituted), the aminomethyl carbon, and the carbons of the cyclopropyl group. The chemical shifts are indicative of the electronic environment; for instance, the aromatic carbon attached to the nitrogen atom would be shifted significantly downfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic CH (ortho to -NH) | 6.60-6.80 (d) | 113.0-116.0 |
| Aromatic CH (ortho to -CH₂NH₂) | 7.00-7.20 (d) | 129.0-130.0 |
| Aromatic C-NH | - | 145.0-148.0 |
| Aromatic C-CH₂NH₂ | - | 135.0-138.0 |
| -CH₂NH₂ | ~3.80 (s) | 45.0-48.0 |
| N-H (cyclopropylamine) | Variable, broad | - |
| NH₂ (aminomethyl) | Variable, broad | - |
| Cyclopropyl CH | 2.40-2.60 (m) | 30.0-33.0 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and aniline (B41778) derivatives. Actual values may vary depending on solvent and experimental conditions.
While 1D NMR suggests a structure, 2D NMR techniques provide definitive proof of atomic connectivity. sdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting the adjacent aromatic protons and confirming the coupling within the cyclopropyl ring spin system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu This technique would be used to unambiguously assign each proton signal to its corresponding carbon signal in the ¹³C spectrum, for example, linking the aromatic proton signals to the aromatic carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bond connectivity. It is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY could show correlations between the N-H proton of the cyclopropylamine (B47189) and the protons on the cyclopropyl ring, providing information about the preferred conformation around the C-N bond.
While solution NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers powerful insights into the structure, packing, and dynamics of molecules in their crystalline or amorphous solid forms. mdpi.comacs.org For aniline derivatives, which can form conductive polymers or materials with interesting solid-state properties, ssNMR is particularly valuable. wm.edu Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. mdpi.com For this compound, ssNMR could be used to:
Characterize different polymorphic (crystalline) forms, which may have distinct molecular conformations or intermolecular hydrogen-bonding networks.
Study the dynamics of the cyclopropyl or aminomethyl groups within the crystal lattice.
Analyze the structure of the compound if it were incorporated into a polymer matrix or composite material.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental formula of the compound. For this compound (C₁₀H₁₄N₂), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass of the protonated molecule, [M+H]⁺, with the calculated theoretical mass. rsc.org
Calculated Exact Mass of [C₁₀H₁₅N₂]⁺: 163.1230
Experimental HRMS: An experimental value matching this calculated mass would provide high confidence in the assigned molecular formula.
In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure. The fragmentation of amines and anilines is well-understood and typically involves cleavage of bonds adjacent to the nitrogen atom (alpha-cleavage). libretexts.orgnih.gov
For this compound, key fragmentation pathways would include:
Benzylic Cleavage: Loss of the •NH₂ radical from the aminomethyl group to form a stable benzylic cation.
Alpha-Cleavage at the Cyclopropylamine: Loss of the cyclopropyl group is a common pathway for N-cyclopropyl anilines, leading to a resonance-stabilized anilinium-type ion.
Loss of Aminomethyl Group: Cleavage of the bond between the aromatic ring and the aminomethyl group (CH₂NH₂) can occur.
Table 2: Predicted Key Mass Fragments for this compound
| m/z (Mass/Charge) | Predicted Ion Structure/Formula | Fragmentation Pathway |
|---|---|---|
| 162 | [C₁₀H₁₄N₂]⁺• | Molecular Ion (M⁺•) |
| 147 | [C₁₀H₁₃N]⁺• | Loss of •NH₂ from aminomethyl group |
| 132 | [C₉H₁₀N]⁺ | Loss of •CH₂NH₂ from the ring |
| 121 | [C₇H₇N₂]⁺ | Loss of •C₃H₅ (cyclopropyl radical) |
Analysis of these fragmentation pathways provides corroborating evidence for the presence of the N-cyclopropyl, p-substituted aniline, and aminomethyl moieties within the molecule. nih.gov
Advanced Ionization Techniques (e.g., ESI, MALDI)
Advanced ionization techniques are critical for the mass spectrometric analysis of this compound, particularly due to its polarity and potential for thermal lability. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization methods that allow for the generation of intact molecular ions, which is essential for accurate molecular weight determination. fiveable.mecreative-proteomics.com
Electrospray Ionization (ESI): ESI is particularly well-suited for analyzing this compound, as the molecule contains basic nitrogen atoms (in the primary and secondary amine groups) that can be readily protonated in solution. creative-proteomics.com The sample, dissolved in a polar solvent like methanol (B129727) or acetonitrile (B52724) with a small amount of acid (e.g., formic acid), is passed through a high-voltage capillary. This process generates a fine spray of charged droplets. fiveable.me As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase protonated molecules, [M+H]⁺. The high-resolution mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule.
Matrix-Assisted Laser Desorption/Ionization (MALDI): For MALDI analysis, the analyte is co-crystallized with a matrix material, such as α-cyano-4-hydroxycinnamic acid, which absorbs laser energy. fiveable.me A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, transferring a proton to the analyte molecule in the process. creative-proteomics.com This technique typically produces singly charged ions, simplifying spectral interpretation. fiveable.me MALDI is effective for obtaining the molecular weight of non-volatile and thermally sensitive compounds. creative-proteomics.com
The primary advantage of these soft ionization techniques is the minimal fragmentation they induce, preserving the molecular ion's integrity for unambiguous identification. creative-proteomics.com Should structural information be required, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion, providing insights into the molecule's connectivity.
| Technique | Principle | Expected Ion for this compound | Typical Application |
|---|---|---|---|
| Electrospray Ionization (ESI) | Ionization from charged droplets in a high electric field. fiveable.me | [M+H]⁺ | LC-MS coupling, analysis of polar molecules. fiveable.me |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Laser-induced desorption and ionization from a solid matrix. creative-proteomics.com | [M+H]⁺ | Analysis of large, non-volatile molecules, tissue imaging. fiveable.me |
X-Ray Crystallography for Absolute Structure Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. nih.gov This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the compound's connectivity and revealing its conformational preferences.
The process involves four main steps: crystallization, data collection, structure solution, and refinement. nih.gov A high-quality single crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and computationally processed to generate an electron density map, from which the atomic positions are determined.
For this compound, a crystallographic study would unequivocally confirm:
The substitution pattern on the aniline ring.
The geometry of the cyclopropyl group and its attachment to the nitrogen atom.
The conformation of the aminomethyl side chain relative to the aromatic ring.
Intermolecular interactions, such as hydrogen bonding involving the N-H groups, which dictate the crystal packing.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups within a molecule. nih.govmdpi.com These techniques probe the vibrational energy states of molecules, providing a unique "fingerprint" spectrum. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. For this compound, the IR spectrum would exhibit characteristic absorption bands. The N-H stretching vibrations are particularly diagnostic. The primary amine (-NH₂) of the aminomethyl group would typically show two bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region, while the secondary amine (N-H) of the cyclopropylamino group would show a single, weaker band in the same vicinity. C-H stretching from the aromatic ring, cyclopropyl ring, and methylene (B1212753) bridge would appear around 2850-3100 cm⁻¹. core.ac.uk Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. mdpi.com While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and non-polar bonds, such as the C=C bonds in the aromatic ring, often produce strong Raman signals. The aromatic ring vibrations would be particularly prominent in the Raman spectrum of this compound.
Both techniques can be used to monitor reaction progress, for example, by observing the appearance of the characteristic amine bands or the disappearance of precursor functional group signals during its synthesis.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
|---|---|---|---|
| -NH₂ (primary amine) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Weak |
| >N-H (secondary amine) | N-H Stretch | 3500 - 3300 | Weak |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Strong |
| Aliphatic C-H (CH₂, cyclopropyl) | C-H Stretch | 3000 - 2850 | Medium |
| Aromatic C=C | C=C Stretch | 1600 - 1450 | Very Strong |
| -NH₂ | N-H Bend (scissoring) | 1650 - 1580 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org This technique is particularly useful for studying molecules containing chromophores, such as the conjugated π-system of the aniline ring in this compound. libretexts.org
The absorption of UV radiation promotes electrons from a lower energy molecular orbital (typically the Highest Occupied Molecular Orbital, HOMO) to a higher energy one (the Lowest Unoccupied Molecular Orbital, LUMO). libretexts.org The aniline chromophore is expected to exhibit two main types of transitions:
π → π* transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the benzene ring. They typically result in strong absorption bands. libretexts.org
n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital. These are generally of lower energy and intensity compared to π → π* transitions. youtube.com
The presence of the electron-donating amino groups (both the cyclopropylamino and the aminomethyl group) on the benzene ring acts as an auxochrome. This substitution is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene, due to the extension of the conjugated system by the nitrogen lone pairs. The position of the absorption maximum (λmax) can be sensitive to the solvent polarity.
Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring (e.g., Advanced HPLC, GC-MS)
Chromatographic methods are indispensable for separating this compound from reaction mixtures, assessing its purity, and monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for the analysis of non-volatile and polar compounds like this compound. Due to the basic nature of the molecule, reversed-phase HPLC would be a suitable method. A C18 (octadecyl) stationary phase column could be used with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile or methanol. arxiv.org The basic amine groups may interact strongly with residual silanols on the silica (B1680970) support, potentially causing peak tailing. This can be mitigated by using an end-capped column or by adding a competing base like triethylamine (B128534) to the mobile phase. Detection is typically achieved using a UV detector set to a wavelength where the aniline chromophore absorbs strongly.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. mdpi.com For GC analysis, the analyte must be volatile and thermally stable. While this compound may be amenable to GC, its polarity and potential for hydrogen bonding could lead to poor peak shape and require high inlet temperatures. Derivatization of the amine groups (e.g., by acylation or silylation) can improve its volatility and chromatographic behavior. The mass spectrometer provides definitive identification of the compound based on its mass spectrum and fragmentation pattern. mdpi.com
These methods are quantitative and can be validated to determine the precise purity of a sample, making them essential for quality control in chemical synthesis.
Applications in Advanced Organic Synthesis and Materials Science Precursors Non Clinical
As a Versatile Building Block in Complex Molecule Construction
Organic building blocks are foundational molecular units used for the modular, bottom-up assembly of more complex chemical architectures. hilarispublisher.comsigmaaldrich.com The utility of a building block is defined by its chemical properties, reactivity, and the presence of functional groups that allow for strategic bond formation. hilarispublisher.comsigmaaldrich.com 4-(aminomethyl)-N-cyclopropylaniline features multiple reactive sites: the secondary cyclopropylamine (B47189), the primary benzylic amine, and the aromatic ring, which can be functionalized via electrophilic substitution. This multifunctionality allows it to serve as a versatile precursor in the synthesis of intricate molecular frameworks.
The N-cyclopropylaniline moiety is a key structural element in various complex molecules, including pharmaceuticals. For instance, N-cyclopropylaniline serves as a crucial building block in the synthesis of potent antimicrobial quinolinecarboxylic acids. The cyclopropyl (B3062369) group, in these cases, can enhance the efficacy of the final drug molecule. While direct synthesis examples for this compound are not extensively detailed in foundational literature, the established reactivity of its constituent parts provides a clear projection of its utility.
The primary aminomethyl group can be readily transformed into a wide array of other functionalities or used as a handle for coupling with other molecules. The secondary aniline (B41778) nitrogen allows for C-N bond formation reactions, a cornerstone of many synthetic strategies. researchgate.net The development of efficient synthetic routes, such as palladium-catalyzed amination to form N-arylcyclopropylamines, has significantly improved the accessibility and utility of such building blocks. researchgate.net
Table 1: Potential Synthetic Transformations of this compound
| Reactive Site | Type of Reaction | Potential Product Class |
|---|---|---|
| Primary Aminomethyl Group | Acylation, Alkylation, Reductive Amination | Amides, Secondary/Tertiary Amines |
| Secondary N-Cyclopropylamine | Buchwald-Hartwig Amination, Acylation | Tri-substituted Amines, Amides |
| Aromatic Ring | Electrophilic Aromatic Substitution | Halogenated, Nitrated, or Sulfonated Derivatives |
Ligand Precursor for Metal-Mediated Transformations
The nitrogen atoms in this compound possess lone pairs of electrons, making them excellent candidates for coordinating with transition metals to form metal complexes. Such complexes are central to homogeneous catalysis, where the ligand's structure dictates the catalyst's activity, selectivity, and stability. Hybrid ligands, which contain different types of donor atoms, can impart unique properties to a metal center, including hemilability, which is beneficial in catalytic cycles. nih.gov
Derivatives of anilines are frequently used to create Schiff base ligands through condensation with aldehydes or ketones. mdpi.comuobasrah.edu.iqresearchgate.net These Schiff bases, containing an imine (-C=N-) linkage, can act as bidentate or polydentate ligands, forming stable complexes with various metal ions like Co(II), Ni(II), Cu(II), and Zn(II). mdpi.com The resulting metal complexes have shown applicability in various catalytic transformations. The dual amine functionality of this compound offers a pathway to more complex ligand architectures, potentially P,N or N,N-type ligands, which are broadly applied in cooperative catalysis. nih.gov
Table 2: Examples of Metal Complexes with Aniline-Derived Ligands
| Ligand Type | Metal Ion | Geometry of Complex | Potential Application | Reference |
|---|---|---|---|---|
| Schiff Base (Aniline Derivative) | Co(II), Ni(II), Cu(II), Zn(II) | Octahedral | Antimicrobial, UV Protection | mdpi.com |
| Schiff Base (Aniline Derivative) | Fe, Ni, Co | Varies | Anti-inflammatory | uobasrah.edu.iq |
Precursor for Polymer or Material Monomers (e.g., Covalent Organic Frameworks, Schiff-base chemistry)
The precise integration of organic molecules into extended, porous crystalline structures is the basis of Covalent Organic Frameworks (COFs). nih.govalfachemch.com These materials are synthesized from molecular building blocks with pre-designed geometries that are connected through strong covalent bonds. researchgate.net The formation of imine bonds via Schiff base chemistry is one of the most common and robust methods for constructing COFs. rsc.org This reaction typically involves the condensation of a multifunctional amine with a multifunctional aldehyde. nih.gov
Given its two amine functionalities, this compound can be envisioned as a valuable monomer or linker in the synthesis of novel COFs or other porous organic polymers.
As a linker: If one amine group is pre-reacted, the remaining amine can participate in the framework-forming reaction.
As a node: The molecule could be functionalized further on the aromatic ring to create a trifunctional or tetrafunctional monomer, leading to 2D or 3D COF structures.
The properties of the resulting COF, such as pore size, surface area, and electronic characteristics, would be directly influenced by the geometry and chemical nature of the this compound building block. mdpi.com These designer materials have potential applications in gas storage, separation, and catalysis. alfachemch.commdpi.com
Schiff base chemistry is not limited to COFs; it is a fundamental reaction in organic synthesis for creating imines. nih.gov The reaction between an amine and an aldehyde or ketone forms a Schiff base, a process that is often reversible and can be used in the synthesis of various heterocyclic and supramolecular structures. uobasrah.edu.iqnih.gov The presence of two distinct amine groups in this compound allows for selective or dual condensation reactions, leading to simple Schiff bases or more complex macrocyclic structures.
Role in Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on chemical systems composed of multiple discrete molecules bound together by non-covalent forces, such as hydrogen bonding, π-π stacking, and ion-dipole interactions. nih.govnih.gov In host-guest chemistry, a larger host molecule encapsulates a smaller guest molecule, forming a stable complex. nih.gov
Aniline-containing molecules have been shown to act as effective guests for macrocyclic hosts like cucurbit[n]urils. nih.gov The recognition process is driven by a combination of factors, including size and shape complementarity between the host's cavity and the guest's aromatic ring. nih.gov Strong host-guest interactions can arise from ion-dipole forces between positively charged nitrogen atoms on the guest and the carbonyl portals of the host, as well as van der Waals forces. nih.govnih.gov
This compound, with its aniline core and protonatable amine groups, is an excellent candidate for acting as a guest in such systems. The encapsulation of its aromatic ring within a host cavity could be stabilized by interactions involving both the cyclopropylamino and aminomethyl groups with the host's portals. Such host-guest complexes have potential applications in areas like molecular sensing, separation, and drug delivery. nih.gov
Table 3: Driving Forces in Host-Guest Complexation with Aniline Derivatives
| Interaction Type | Description |
|---|---|
| Ion-Dipole | Between the positively charged amine of the guest and the carbonyl oxygens on the host portal. nih.gov |
| Van der Waals | Between the aromatic ring of the guest and the inner wall of the host cavity. nih.gov |
| Hydrophobic Effect | The tendency of nonpolar moieties to aggregate in aqueous solution, driving the guest into the cavity. |
Reagent in Chemo- and Regioselective Transformations
Regioselectivity describes the preference for a chemical reaction to occur at one position over other possible positions. wikipedia.org This control is a critical challenge in organic synthesis, particularly in the functionalization of substituted aromatic rings or in additions to unsaturated systems. The electronic and steric properties of the substituents on a molecule heavily influence the outcome of a reaction.
The this compound structure contains directing groups that would influence its reactivity in, for example, electrophilic aromatic substitution. The N-cyclopropylamino group is an activating, ortho-, para-directing group, while the aminomethyl group is less influential on the aromatic ring's electronics. The interplay between these groups could be exploited to achieve regioselective functionalization of the benzene (B151609) ring.
Furthermore, in reactions where the molecule acts as a nucleophile, the two amine groups present a challenge of chemoselectivity. The primary amine is generally more sterically accessible and could be expected to react preferentially under certain conditions. However, the secondary aniline is part of the aromatic π-system, which modulates its nucleophilicity. By carefully choosing reaction conditions (e.g., temperature, solvent, catalyst), it may be possible to selectively target one amine over the other, making this compound a useful reagent in transformations where such control is paramount. While specific studies detailing its role in controlling regioselectivity are emerging, the principles governing the reactivity of anilines and benzylamines suggest a high potential for such applications. wikipedia.orgnih.gov
Future Research Directions and Challenges
Exploration of Unconventional Synthetic Pathways
While established methods for the synthesis of N-cyclopropylanilines exist, future research could focus on more efficient and versatile strategies, particularly for derivatives of 4-(aminomethyl)-N-cyclopropylaniline. The development of unconventional synthetic pathways is crucial for accessing novel analogues with tailored properties.
One promising area of investigation is the use of electro-induced rearrangements , such as the Hofmann rearrangement of cyclopropyl (B3062369) amides, to furnish the cyclopropylamine (B47189) moiety. This electrochemical approach offers a practical and potentially greener alternative to traditional methods. Another avenue is the exploration of phosphine-catalyzed formal tertiary Csp³–H amination of cyclopropanes , which could provide a direct and atom-economical route to 1-substituted cyclopropylamines.
Late-stage functionalization of the aniline (B41778) ring presents a significant challenge and a key research direction. Methods for the directed C-H activation of complex benzoic acids have been developed, and similar strategies could be adapted for the selective functionalization of the aniline core in this compound. This would enable the introduction of various functional groups at specific positions, thereby expanding the chemical space of accessible derivatives.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Electro-induced Hofmann Rearrangement | Milder reaction conditions, avoids harsh reagents | Substrate scope, scalability |
| Phosphine-catalyzed C-H Amination | High atom economy, regioselectivity | Catalyst stability, functional group tolerance |
| Directed C-H Activation | Late-stage functionalization, high selectivity | Directing group compatibility, catalyst poisoning |
Discovery of Novel Reactivity Patterns and Rearrangements
The strained cyclopropyl ring in this compound is a latent source of unique reactivity. Future research should aim to uncover and harness novel reaction pathways stemming from the selective activation and cleavage of this moiety.
A significant area for exploration is the use of visible light photoredox catalysis to initiate ring-opening and subsequent annulation reactions. For instance, the intermolecular [3+2] annulation of N-cyclopropylanilines with alkynes has been demonstrated, leading to the formation of cyclic allylic amines. Investigating similar transformations with this compound could yield a diverse array of complex heterocyclic scaffolds.
The irreversible ring-opening of the cyclopropyl group upon one-electron oxidation to form a nitrogen radical cation is a key feature that can be exploited. This process generates a distonic radical cation that can participate in various downstream reactions. Future studies could focus on trapping this intermediate with different nucleophiles and radical acceptors to forge new carbon-carbon and carbon-heteroatom bonds.
Furthermore, exploring Smiles rearrangements and other intramolecular nucleophilic aromatic substitutions could lead to novel molecular architectures. The interplay between the aminomethyl group and the N-cyclopropyl moiety could give rise to unexpected rearrangement pathways under specific reaction conditions.
Advanced Computational Modeling for Predictive Chemistry and Catalyst Design
Computational chemistry is poised to play a pivotal role in accelerating the exploration of this compound's chemical landscape. Future research should leverage advanced computational modeling to predict reaction outcomes, elucidate reaction mechanisms, and design novel catalysts.
Density Functional Theory (DFT) calculations can be employed to investigate the thermodynamics and kinetics of various potential reaction pathways, including the ring-opening of the cyclopropyl group and subsequent rearrangements. This can provide valuable insights into the feasibility of proposed transformations and guide experimental efforts.
Machine learning algorithms can be trained on existing reaction data to develop predictive models for reaction outcomes . Such models could predict the products of reactions involving this compound with a given set of reagents and conditions, thereby streamlining the discovery of new reactions.
In the realm of catalyst design, computational methods can be used to screen potential catalysts for specific transformations, such as the selective C-H functionalization of the aniline ring. By modeling the interaction between the substrate, catalyst, and reagents, it is possible to identify catalyst structures with optimal activity and selectivity.
| Computational Tool | Application | Potential Impact |
| Density Functional Theory (DFT) | Mechanistic elucidation, transition state analysis | Rational design of experiments, understanding reactivity |
| Machine Learning Models | Prediction of reaction outcomes | Accelerated discovery of new reactions |
| Catalyst Screening Simulations | Identification of optimal catalyst structures | Development of more efficient and selective catalysts |
Development of Integrated Experimental-Computational Approaches
The synergy between experimental and computational chemistry offers a powerful paradigm for future research. An integrated approach, where computational predictions guide experimental investigations and experimental results feedback to refine computational models, will be crucial for efficiently navigating the complex chemistry of this compound.
For example, computational modeling could be used to predict the most likely sites for C-H functionalization on the aniline ring under different catalytic conditions. These predictions could then be tested experimentally, and the results used to refine the computational model. This iterative cycle of prediction and validation can significantly accelerate the development of new synthetic methodologies.
Similarly, the investigation of novel reactivity patterns can be enhanced by an integrated approach. Computational studies can help to identify plausible reaction intermediates and transition states, which can then be targeted for experimental detection and characterization.
Exploration of New Applications in Non-Biological Chemical Fields
While the aminomethylaniline scaffold has found applications in areas such as radiopharmaceuticals, the potential of this compound in non-biological chemical fields remains largely unexplored. Future research should aim to identify and develop new applications for this molecule and its derivatives in materials science and catalysis.
The unique electronic and structural features of this compound could make it a valuable building block for the synthesis of novel organic electronic materials . The aniline core can act as an electron donor, and the aminomethyl and cyclopropyl groups can be used to tune the molecule's packing and morphology in the solid state.
Furthermore, derivatives of this compound could be investigated as ligands for catalysis . The nitrogen atoms can coordinate to metal centers, and the steric and electronic properties of the ligand can be modified by functionalizing the aniline ring or the aminomethyl group.
Integration with Principles of Sustainable Chemistry and Green Synthesis
Future research on this compound should be guided by the principles of sustainable chemistry and green synthesis. This includes the development of synthetic methods that are more environmentally benign, the use of renewable resources, and the design of processes that minimize waste generation.
The exploration of electrochemical and photochemical synthetic methods is a promising step in this direction, as these methods often operate under milder conditions and can reduce the need for stoichiometric reagents. The use of catalytic methods , particularly those based on abundant and non-toxic metals, should also be prioritized.
Q & A
Basic: What are the optimal synthetic conditions for 4-(aminomethyl)-N-cyclopropylaniline to maximize yield and purity?
Answer:
Synthesis typically involves reductive amination or nucleophilic substitution under controlled conditions. Key parameters include:
- Temperature control : Maintain 40–60°C during cyclopropane group introduction to prevent side reactions .
- Reaction time : Monitor via TLC/HPLC to avoid over-reduction of the aminomethyl group .
- Solvent selection : Use acetonitrile for intermediate purification via column chromatography to enhance resolution .
Post-synthesis, validate purity using HPLC (λmax ~255 nm) and confirm structure via H/C NMR .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- Chromatography : HPLC with acetonitrile/water gradients (e.g., 70:30 v/v) achieves baseline separation of impurities .
- Spectroscopy :
- Elemental analysis : Verify C, H, N content (±0.3% deviation) to confirm stoichiometry .
Advanced: How can molecular docking predict the interaction of this compound with kinase targets?
Answer:
- Parameterization : Use AMBER/GAFF force fields to model the compound’s charge distribution and conformational flexibility .
- Target selection : Prioritize kinases like Mer/c-Met, where cyclopropane groups enhance hydrophobic binding .
- Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC50 values. Discrepancies >1 log unit suggest force field inaccuracies or protonation state mismatches .
Advanced: How to resolve contradictions in reported inhibitory activity across studies?
Answer:
- Assay conditions : Compare buffer pH (e.g., 7.4 vs. 6.8) and ionic strength, which affect protonation and binding .
- Purity validation : Re-analyze batches via HPLC; impurities >2% may artificially inflate/deflate activity .
- Orthogonal assays : Use SPR (surface plasmon resonance) to measure binding kinetics independently of enzymatic assays .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing .
- Storage : Store at –20°C in airtight containers; avoid exposure to light/moisture to prevent decomposition .
- Spill management : Neutralize with 10% acetic acid, then adsorb with vermiculite .
Advanced: How to optimize solubility for in vitro bioactivity assays?
Answer:
- Solvent screening : Test DMSO (≤1% v/v in assays), ethanol, or PEG-400. Pre-saturate solutions via sonication (30 min at 25°C) .
- pH adjustment : Use citrate buffer (pH 4.5) if the compound exhibits pH-dependent solubility due to the aminomethyl group .
- Co-solvents : Add 0.1% Tween-80 to reduce aggregation in aqueous media .
Methodological: How to design a stability study for this compound under varying conditions?
Answer:
- Stressors : Expose to UV light (254 nm), 40°C/75% RH, and oxidative conditions (3% H2O2) .
- Analytical endpoints :
- Kinetic modeling : Apply Arrhenius equations to predict shelf life at 25°C .
Advanced: What computational tools validate the electronic effects of the cyclopropane group on reactivity?
Answer:
- DFT calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to map HOMO/LUMO orbitals. High HOMO density on the cyclopropane ring suggests susceptibility to electrophilic attack .
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous vs. lipid bilayer environments .
Basic: How to troubleshoot low yields in the final purification step?
Answer:
- Column optimization : Switch from silica to reverse-phase C18 columns; use isocratic elution with 65% methanol .
- Acid-base extraction : Adjust pH to 8–9 (using NaHCO3) to precipitate unreacted starting materials .
Advanced: What strategies enhance selectivity for this compound derivatives in target modulation?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
